Dimethyl 2,2-bis(2-cyanoethyl)malonate
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Overview
Description
Dimethyl 2,2-bis(2-cyanoethyl)malonate is an organic compound with the molecular formula C11H14N2O4 It is a derivative of malonic acid, where two cyanoethyl groups are attached to the central carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl 2,2-bis(2-cyanoethyl)malonate can be synthesized through the reaction of dimethyl malonate with acrylonitrile in the presence of a base such as anhydrous potassium carbonate and a phase transfer catalyst like tetrabutylammonium bromide. The reaction typically takes place in a solvent like n-hexane .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process may include continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and optimized reaction conditions is crucial to achieve high yields and product purity.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-bis(2-cyanoethyl)malonate undergoes various chemical reactions, including:
Substitution Reactions: The cyanoethyl groups can participate in nucleophilic substitution reactions.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding malonic acid derivative.
Decarboxylation: Upon heating, the compound can undergo decarboxylation to form cyanoethyl-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkyl halides can be used in the presence of a base.
Hydrolysis: Acidic or basic aqueous solutions are commonly used.
Decarboxylation: Elevated temperatures are required to induce this reaction.
Major Products Formed
Substitution Reactions: Cyanoethyl-substituted malonates.
Hydrolysis: Malonic acid derivatives.
Decarboxylation: Cyanoethyl-substituted compounds.
Scientific Research Applications
Dimethyl 2,2-bis(2-cyanoethyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dimethyl 2,2-bis(2-cyanoethyl)malonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The cyanoethyl groups can stabilize reaction intermediates through resonance, facilitating the formation of new chemical bonds. The ester groups can undergo hydrolysis and decarboxylation, leading to the formation of reactive intermediates that participate in further chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: Another ester of malonic acid, used in similar synthetic applications.
Dimethyl malonate: A simpler ester of malonic acid, lacking the cyanoethyl groups.
Diethyl 2-(2-cyanoethyl)malonate: Similar structure but with ethyl ester groups instead of methyl.
Uniqueness
Dimethyl 2,2-bis(2-cyanoethyl)malonate is unique due to the presence of two cyanoethyl groups, which enhance its reactivity and potential applications in organic synthesis. The cyanoethyl groups provide additional sites for chemical modification, making it a versatile intermediate in the synthesis of complex molecules.
Properties
IUPAC Name |
dimethyl 2,2-bis(2-cyanoethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O4/c1-16-9(14)11(5-3-7-12,6-4-8-13)10(15)17-2/h3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UALIRWVABCZAEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CCC#N)(CCC#N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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